REACTION_SMILES
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[CH3:13][C:14]([O:15][C:16](=[O:17])[CH3:18])=[O:19].[CH3:1][c:2]1[n:3][c:4]2[cH:5][c:6]([Cl:12])[cH:7][cH:8][c:9]2[cH:10][cH:11]1.[CH:20]([c:21]1[cH:22][c:23]([CH:24]=[O:25])[cH:26][cH:27][cH:28]1)=[O:29].[c:30]1([CH3:31])[c:32]([CH3:33])[cH:34][cH:35][cH:36][cH:37]1>>[CH:1]([c:2]1[n:3][c:4]2[cH:5][c:6]([Cl:12])[cH:7][cH:8][c:9]2[cH:10][cH:11]1)=[CH:20][c:21]1[cH:22][c:23]([CH:24]=[O:25])[cH:26][cH:27][cH:28]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CC(=O)OC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc2ccc(Cl)cc2n1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cccc(C=O)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1C
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Name
|
|
Type
|
product
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Smiles
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O=Cc1cccc(C=Cc2ccc3ccc(Cl)cc3n2)c1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:13][C:14]([O:15][C:16](=[O:17])[CH3:18])=[O:19].[CH3:1][c:2]1[n:3][c:4]2[cH:5][c:6]([Cl:12])[cH:7][cH:8][c:9]2[cH:10][cH:11]1.[CH:20]([c:21]1[cH:22][c:23]([CH:24]=[O:25])[cH:26][cH:27][cH:28]1)=[O:29].[c:30]1([CH3:31])[c:32]([CH3:33])[cH:34][cH:35][cH:36][cH:37]1>>[CH:1]([c:2]1[n:3][c:4]2[cH:5][c:6]([Cl:12])[cH:7][cH:8][c:9]2[cH:10][cH:11]1)=[CH:20][c:21]1[cH:22][c:23]([CH:24]=[O:25])[cH:26][cH:27][cH:28]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc2ccc(Cl)cc2n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1cccc(C=O)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1C
|
Name
|
|
Type
|
product
|
Smiles
|
O=Cc1cccc(C=Cc2ccc3ccc(Cl)cc3n2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:13][C:14]([O:15][C:16](=[O:17])[CH3:18])=[O:19].[CH3:1][c:2]1[n:3][c:4]2[cH:5][c:6]([Cl:12])[cH:7][cH:8][c:9]2[cH:10][cH:11]1.[CH:20]([c:21]1[cH:22][c:23]([CH:24]=[O:25])[cH:26][cH:27][cH:28]1)=[O:29].[c:30]1([CH3:31])[c:32]([CH3:33])[cH:34][cH:35][cH:36][cH:37]1>>[CH:1]([c:2]1[n:3][c:4]2[cH:5][c:6]([Cl:12])[cH:7][cH:8][c:9]2[cH:10][cH:11]1)=[CH:20][c:21]1[cH:22][c:23]([CH:24]=[O:25])[cH:26][cH:27][cH:28]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc2ccc(Cl)cc2n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1cccc(C=O)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1C
|
Name
|
|
Type
|
product
|
Smiles
|
O=Cc1cccc(C=Cc2ccc3ccc(Cl)cc3n2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |